5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H4BrF4NO. It is a pyridine derivative, characterized by the presence of bromine, fluorine, and trifluoroethoxy groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-bromo-2-fluoropyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as insecticides and herbicides. It is also employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoroethoxy groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine
- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness: 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific arrangement of its substituents. The combination of bromine, fluorine, and trifluoroethoxy groups imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and ability to participate in diverse chemical reactions set it apart from similar compounds .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBVFFGJTWAJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCC(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377032-36-3 |
Source
|
Record name | 5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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